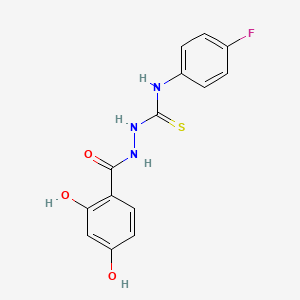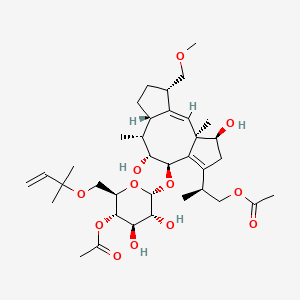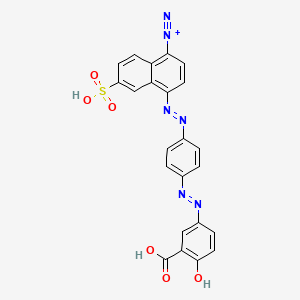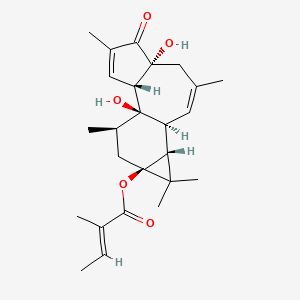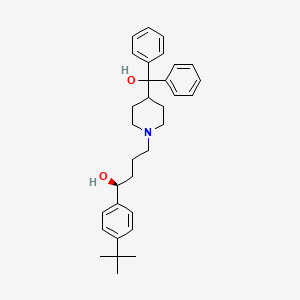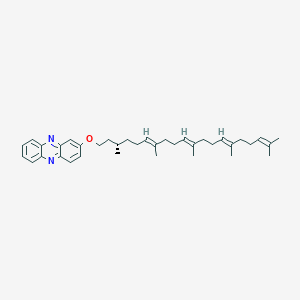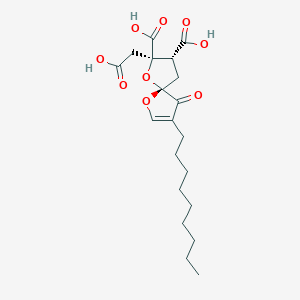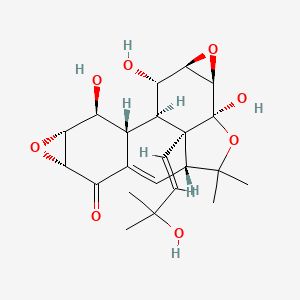
(-)-Panepophenanthrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Panepophenanthrin: is a naturally occurring compound isolated from the fungus Panus rudis. It belongs to the class of phenanthrene derivatives and has garnered significant interest due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Panepophenanthrin typically involves several steps, starting from simpler phenanthrene derivatives. The key steps often include:
Oxidation: of phenanthrene to form phenanthrenequinone.
Cyclization: reactions to introduce additional rings or functional groups.
Reduction: and to achieve the desired stereochemistry and functional groups.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Panepophenanthrin can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenanthrene derivatives.
Substitution: Various substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry:
Synthetic Chemistry: (-)-Panepophenanthrin serves as a precursor for the synthesis of more complex phenanthrene derivatives.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: It has been investigated for its potential antioxidant properties.
Medicine:
Cancer Research: Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: Its derivatives are being explored for potential use in drug development.
Agriculture: It may be used in the development of new agrochemicals.
Mécanisme D'action
The exact mechanism of action of (-)-Panepophenanthrin is still under investigation. it is believed to exert its effects through:
Interaction with cellular enzymes: Inhibiting or modulating the activity of specific enzymes.
Oxidative stress modulation: Acting as an antioxidant to reduce oxidative stress in cells.
Signal transduction pathways: Influencing various cellular signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound of (-)-Panepophenanthrin.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Other phenanthrene derivatives: Compounds with similar structures but different functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of distinct functional groups that confer unique biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
795312-85-5 |
|---|---|
Formule moléculaire |
C22H28O8 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(1R,2R,3S,4R,6R,10R,13S,14R,16R,17S,18R)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m0/s1 |
Clé InChI |
WQBRQZUREPTGLI-FVNIXRCTSA-N |
SMILES isomérique |
CC1([C@@H]2C=C3[C@@H]([C@@H]4[C@]2([C@](O1)([C@H]5[C@@H]([C@H]4O)O5)O)/C=C/C(C)(C)O)[C@@H]([C@@H]6[C@H](C3=O)O6)O)C |
SMILES canonique |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


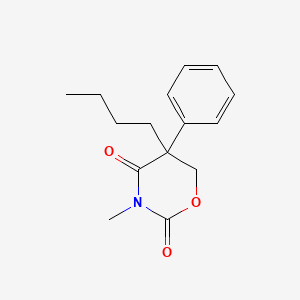
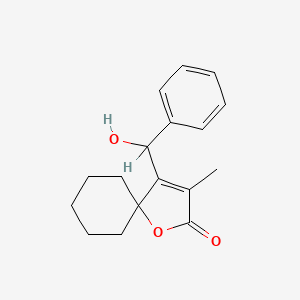
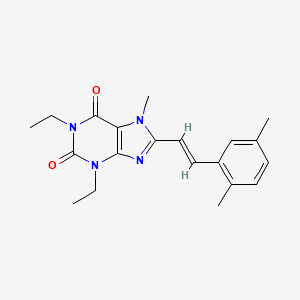
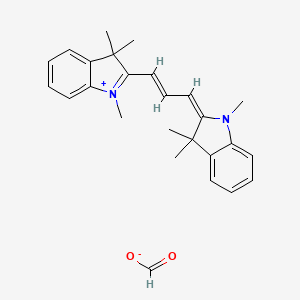
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

